3-Chloro-2-methoxypyridin-4-OL
Overview
Description
3-Chloro-2-methoxypyridin-4-OL is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a hydroxyl group at the fourth position on the pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, play a significant role in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methoxypyridin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant levels. Moreover, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biological effects . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the subsequent disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with cofactors such as NADPH can also play a role in its metabolic processing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can affect its interactions with other biomolecules and its overall impact on cellular physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxypyridin-4-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-2-methoxypyridine with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. This reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that utilize efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxypyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxypyridin-4-one.
Reduction: Formation of 2-methoxypyridin-4-OL.
Substitution: Formation of 3-amino-2-methoxypyridin-4-OL or 3-thio-2-methoxypyridin-4-OL.
Scientific Research Applications
3-Chloro-2-methoxypyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxypyridin-4-OL: Similar structure but with the chlorine and methoxy groups at different positions.
3-Chloro-2-methoxypyridine-4-boronic acid: Contains a boronic acid group instead of a hydroxyl group.
Uniqueness
3-Chloro-2-methoxypyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-methoxy-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOZWKDSGMJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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